molecular formula C10H11ClS B8029552 1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene

1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene

Cat. No.: B8029552
M. Wt: 198.71 g/mol
InChI Key: STXJNALCDRRCST-UHFFFAOYSA-N
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Description

1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene is an organochlorine compound with the molecular formula C10H11ClS. This compound is characterized by the presence of a chlorine atom and a cyclopropylmethylsulfanyl group attached to a benzene ring. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-3-nitrobenzene with cyclopropylmethylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The nitro group is then reduced to an amino group, followed by chlorination to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amino group.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, or other bases in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

Scientific Research Applications

1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and sulfanyl groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene
  • 1-Chloro-2-[(cyclopropylmethyl)sulfanyl]benzene
  • 1-Bromo-3-[(cyclopropylmethyl)sulfanyl]benzene

Uniqueness

1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene is unique due to the specific positioning of the chlorine and sulfanyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

1-chloro-3-(cyclopropylmethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXJNALCDRRCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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